molecular formula C20H14F17IO4 B12279553 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene CAS No. 882186-02-9

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene

Cat. No.: B12279553
CAS No.: 882186-02-9
M. Wt: 768.2 g/mol
InChI Key: YHQLCCOIFRKRJC-UHFFFAOYSA-N
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Description

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a complex organic compound characterized by the presence of an iodo group, acetoxy groups, and a long perfluorinated alkyl chain attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with the perfluorinated alkyl chain.

    Acetoxylation: The final step involves the acetoxylation of the iodo group to form the diacetoxyiodo moiety. This is typically done using acetic anhydride in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can target the iodo group, converting it to a less oxidized state.

    Substitution: The acetoxy groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialized materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene involves its interaction with molecular targets through its iodo and acetoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic substitution and nucleophilic addition, allowing the compound to modify other molecules. The perfluorinated alkyl chain imparts hydrophobic properties, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar compounds to 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene include other iodoarene derivatives and perfluorinated compounds. These compounds share some structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its combination of iodo, acetoxy, and perfluorinated groups, which confer distinct reactivity and properties.

List of Similar Compounds

  • 1-Iodo-4-(perfluorooctyl)benzene
  • 1-(Diacetoxyiodo)-4-(perfluorooctyl)benzene
  • 1-Iodo-4-(perfluorodecyl)benzene

These compounds can be compared based on their reactivity, physical properties, and applications in various fields.

Biological Activity

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a hypervalent iodine compound known for its diverse applications in organic synthesis and potential biological activities. This article explores the compound's biological activity based on recent research findings and case studies.

  • Chemical Formula : C₁₉H₁₉F₁₇IO₄
  • Molecular Weight : 518.18 g/mol
  • Structure : The compound contains a diacetoxy group attached to a benzene ring that is further substituted with a heptadecafluorodecyl chain. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of hypervalent iodine compounds. For instance:

  • Study Findings : A study demonstrated that derivatives of diacetoxyiodo compounds exhibited significant activity against various bacterial strains. The mechanism involves oxidative stress induced by iodine species that disrupt cellular functions in bacteria .

Anticancer Activity

This compound has shown promise in anticancer applications:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process leads to DNA damage and cell cycle arrest .
  • Case Study : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutic agents .

Applications in Organic Synthesis

The compound is not only biologically active but also serves as an efficient reagent in organic synthesis:

  • Oxidizing Agent : It is widely utilized as an oxidizing agent in various organic reactions. For example:
    • C-H Activation : The compound facilitates selective C-H oxidation reactions under mild conditions .
    • Synthesis of Pharmaceutical Intermediates : Its ability to introduce iodine into organic molecules makes it valuable for synthesizing pharmaceutical intermediates .

Data Tables

PropertyValue
Chemical FormulaC₁₉H₁₉F₁₇IO₄
Molecular Weight518.18 g/mol
Antimicrobial ActivityEffective against various bacterial strains
Anticancer IC50 (in vitro)Lower than conventional agents

Properties

CAS No.

882186-02-9

Molecular Formula

C20H14F17IO4

Molecular Weight

768.2 g/mol

IUPAC Name

[acetyloxy-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-λ3-iodanyl] acetate

InChI

InChI=1S/C20H14F17IO4/c1-9(39)41-38(42-10(2)40)12-5-3-11(4-6-12)7-8-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h3-6H,7-8H2,1-2H3

InChI Key

YHQLCCOIFRKRJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OI(C1=CC=C(C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C

Origin of Product

United States

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